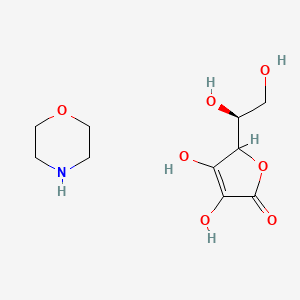
PEPTIDE AMIDASE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Peptide Amidase (PAM) is an enzyme that catalyzes the hydrolysis of the C-terminal amide bond of peptides . It belongs to the amidase signature (AS) superfamily, which are hydrolytic enzymes that act on the carbon-nitrogen bonds, other than peptide bonds in linear amides . Amidases are widely distributed amongst plants, animal tissues, fungi, yeast, and are also most commonly found in bacteria .
Synthesis Analysis
Amidases have turned out to be an attractive tool in industries for the synthesis of a wide variety of carboxylic acids, hydroxamic acids, and hydrazide . They are employed in combination with nitrile hydratase for the production of commercially important organic acids through biotransformation of nitriles . Many recombinant amidases have been expressed in Escherichia coli as well as in Brevibacterium lactofermentum .Molecular Structure Analysis
The protein structures of aliphatic amidases share the typical α/β hydrolase fold (like the nitrilase superfamily) and signature amidases are evolutionarily related to aspartic proteinases . They resist denaturation at extreme pH and temperature because of their strong and compact multimeric structures .Chemical Reactions Analysis
Amidases hydrolyze a wide variety of amides (short chain aliphatic amides, mid-chain amides, arylamides, α-aminoamides, and α-hydroxyamides) and can be grouped on the basis of their catalytic site and preferred substrate . They follow a “Bi-bi Ping-Pong” mechanism reaction for amide hydrolysis and acyl transferase reactions .Physical And Chemical Properties Analysis
Amidases resist denaturation at extreme pH and temperature because of their strong and compact multimeric structures . They show broad substrate specificity and sturdy functional characteristics because of their promiscuous nature .Wirkmechanismus
Amidases contain a conserved stretch of approximately 130 amino acids known as the AS sequence. They maintain a core alpha/beta/alpha structure, where the topologies of the N- and C-terminal halves are similar . They possess a unique, highly conserved Ser-Ser-Lys catalytic triad used for amide hydrolysis .
Zukünftige Richtungen
Amidases have been used as a versatile biocatalyst in white and green chemistry . They are widely investigated by researchers due to their enantio/stereoselective properties . The role of amidases in the living world is not clearly understood and requires further investigation . The development of amidase recombinant systems, which are developed using biotechnology and enzyme engineering tools, may be instrumental in commercializing the synthesis of fine chemicals such as hydroxamic acids that have a significant pharmaceutical market .
Eigenschaften
CAS-Nummer |
138674-18-7 |
|---|---|
Produktname |
PEPTIDE AMIDASE |
Molekularformel |
C9H11N5 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-2-cyano-N-phenyl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enamide](/img/structure/B1176794.png)
